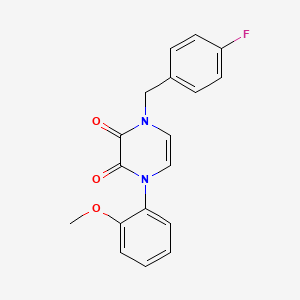

1-(4-fluorobenzyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c1-24-16-5-3-2-4-15(16)21-11-10-20(17(22)18(21)23)12-13-6-8-14(19)9-7-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLDSNXFDUNHGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorobenzyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione, identified by its CAS number 1226441-52-6, is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 326.3 g/mol

- Structure : The compound features a pyrazine dione core substituted with a fluorobenzyl and methoxyphenyl group.

Biological Activity Overview

The biological activity of 1-(4-fluorobenzyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione has been evaluated in various studies focusing on its antibacterial, antifungal, and cytotoxic properties.

Antibacterial Activity

Research indicates that compounds with similar pyrazine structures exhibit significant antibacterial properties. For instance, hybrid compounds containing pyrazine and triazole moieties have shown efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 21.25 μM . While specific data for the target compound is limited, its structural analogs suggest potential antibacterial activity.

Antifungal Activity

The compound's structural characteristics may confer antifungal properties. A related study highlighted the antifungal activity of pyrrolo[1,2-a]pyrazine derivatives against various fungal strains . Although direct studies on 1-(4-fluorobenzyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione are scarce, its chemical framework indicates a likelihood of similar effects.

Cytotoxicity and Genotoxicity

Cytotoxic assessments using cell lines such as RAW 264.7 have shown that compounds within the same family can exhibit moderate toxicity levels. The 50% inhibitory concentration (IC) for related compounds was reported around 500 μg/mL . Genotoxicity studies revealed minimal chromosomal aberrations compared to standard treatments like streptomycin, suggesting that while cytotoxic effects exist, they may be manageable .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : The 4-fluorobenzyl-substituted compound in exhibited the highest yield (90%), suggesting favorable reaction kinetics or stability compared to benzyl (84%) or 4-chlorobenzyl (87%) analogs .

- Melting Points : Fluorinated derivatives generally show higher melting points (e.g., 249–251°C vs. 245–247°C for chlorinated analogs), likely due to enhanced crystallinity from halogen interactions .

Antimicrobial Activity

- Quinoxaline-2,3-dione Derivatives: Compounds like 1-((substituted)methyl)quinoxaline-2,3(1H,4H)-dione demonstrated MIC values of 8–9 µg/mL against Mycobacterium tuberculosis and broad-spectrum antibacterial activity .

- 2-Methoxyphenyl Derivatives : Piperazine derivatives with 2-methoxyphenyl groups (e.g., (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine) showed potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Antitumor and Cytotoxic Activity

- Fluorobenzyl-Containing Compounds: The 4-fluorobenzyl fragment in PARP inhibitors (e.g., KU-0059436) enhances standalone activity against BRCA1-deficient cancers .

Physicochemical and Pharmacokinetic Properties

- Electron-Withdrawing Groups: The 4-fluorobenzyl group improves metabolic stability compared to non-halogenated analogs, as seen in kinase inhibitors .

- Solubility : The 2-methoxyphenyl group may enhance solubility via polar interactions, similar to its role in piperazine derivatives .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-fluorobenzyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione?

The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example:

- Step 1 : Condensation of substituted acetophenones with hydrazine derivatives (e.g., 4-chlorophenylhydrazine) under reflux in ethanol/acetic acid to form hydrazine intermediates .

- Step 2 : Cyclization via Vilsmeier-Haack-Arnold formylation using POCl₃/DMF to generate pyrazine or pyrazole cores .

- Step 3 : Functionalization of the core with fluorobenzyl and methoxyphenyl groups using nucleophilic substitution or coupling reactions (e.g., benzyl chloride derivatives with piperazine intermediates) .

Purification often involves crystallization (Et₂O) or flash chromatography .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H NMR : To confirm substituent positions and monitor reaction progress (e.g., δ 3.84 ppm for methoxy groups, δ 7.00–7.32 ppm for aromatic protons) .

- HPLC/MS : For purity assessment and molecular ion detection (e.g., ESI-MS m/z 487 [M+H]⁺ for related piperazine derivatives) .

- Elemental analysis : To validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How are solubility and stability optimized for in vitro assays?

- Solubility : Use polar aprotic solvents (DMSO, DMF) for initial stock solutions; dilute in PBS or cell culture media with ≤1% organic solvent .

- Stability : Conduct pH-dependent stability studies (pH 2–9) using UV-Vis spectroscopy or LC-MS to identify degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts in pyrazine-dione synthesis?

- Temperature control : Lowering reflux temperatures during condensation steps reduces side reactions (e.g., over-oxidation of hydrazine intermediates) .

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization while minimizing racemization .

- Reaction monitoring : Real-time TLC (ethyl acetate/hexane 5:1) or in situ IR spectroscopy detects intermediates, enabling timely quenching .

Q. What structural features influence binding to PARP-1/2, and how do they correlate with activity?

- Critical moieties : The fluorobenzyl group enhances lipophilicity and π-stacking with PARP-1’s nicotinamide pocket, while the methoxyphenyl group modulates electron density for hydrogen bonding .

- SAR insights : Substitution at the pyrazine-dione core (e.g., electron-withdrawing groups) increases inhibitory potency (IC₅₀ < 10 nM in BRCA1-deficient cells) .

- In vivo validation : Pharmacokinetic studies in xenograft models show oral bioavailability (>50%) correlates with logP values of 2.5–3.5 .

Q. How can computational modeling resolve discrepancies between in vitro and in vivo efficacy data?

- Docking studies : Use PARP-1 crystal structures (PDB: 5ZJ) to predict binding modes and identify steric clashes caused by metabolic modifications (e.g., glucuronidation) .

- MD simulations : Simulate compound flexibility in aqueous vs. lipid environments to explain reduced cellular uptake despite high enzyme affinity .

Q. What strategies address contradictory data in regioselective functionalization?

- Isotopic labeling : ¹⁷O labeling tracks oxygen migration during furan-dione rearrangements, clarifying unexpected regiochemistry .

- Crystallography : Single-crystal X-ray analysis (e.g., monoclinic P2₁/c space group) resolves ambiguities in substituent positioning .

Methodological Challenges

Q. How are purification challenges addressed for polar intermediates?

- Flash chromatography : Optimize mobile phases (e.g., CHCl₃/AcOEt 1:1) to separate polar byproducts .

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) for high-yield recovery of crystalline intermediates .

Q. What experimental designs validate the role of electron-donating/withdrawing groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.